molecular formula C13H17NO4S B5688982 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5688982
M. Wt: 283.35 g/mol
InChI Key: JJXIIJHMFYNAIP-UHFFFAOYSA-N
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Description

8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as PSAP, is a chemical compound that has been studied for its potential use in scientific research. PSAP has been found to have unique properties that make it a useful tool for studying various biological processes. In

Scientific Research Applications

Nonlinear Optical Material

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic material used in nonlinear optical devices. Studies on APDA have shown its effectiveness in single crystal growth, characterization, and second harmonic generation, making it suitable for applications in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Mass Spectrometric Analysis

The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied, revealing distinct fragmentation patterns and mechanisms. This research provides a deeper understanding of the molecular structure and behavior of this compound (Solomons, 1982).

Synthesis and Stereochemistry

The compound can be synthesized in various stereochemical forms. Studies have shown that single enantiomers and diastereoisomers can be prepared with controlled stereochemistry, which is crucial for specific applications (Eames et al., 1996).

Water Treatment Applications

A derivative of 8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, combined with calix[4]arene, has shown high efficiency in removing carcinogenic azo dyes and aromatic amines from water. This application is vital for water purification and environmental safety (Akceylan et al., 2009).

properties

IUPAC Name

8-(benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-19(16,12-4-2-1-3-5-12)14-8-6-13(7-9-14)17-10-11-18-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXIIJHMFYNAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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